molecular formula C8H19NO B13194859 3-(Aminomethyl)-2-methylhexan-2-ol

3-(Aminomethyl)-2-methylhexan-2-ol

Cat. No.: B13194859
M. Wt: 145.24 g/mol
InChI Key: KFLMVZQZBNNDKS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methylhexan-2-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methylhexan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-aminomethyl-5-methylhexanoic acid with appropriate reagents under controlled conditions . Another method includes the use of sodium hydride and tetrahydrofuran in acetonitrile, followed by methyl acetate, which is then heated under reflux .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature control and pH adjustment, are critical to the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can yield a variety of substituted derivatives .

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2-methylhexan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and methyl-substituted hexanols. Examples are 3-aminomethyl-5-methylhexanoic acid and 3-(aminomethyl)phenylboronic acid .

Uniqueness

What sets 3-(Aminomethyl)-2-methylhexan-2-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-(aminomethyl)-2-methylhexan-2-ol

InChI

InChI=1S/C8H19NO/c1-4-5-7(6-9)8(2,3)10/h7,10H,4-6,9H2,1-3H3

InChI Key

KFLMVZQZBNNDKS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C)(C)O

Origin of Product

United States

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